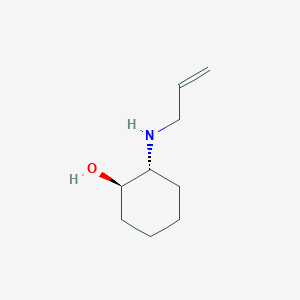
5,6-ジメチル-2-ピペリジン-4-イル-1H-ベンゾイミダゾール
説明
5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole consists of a benzimidazole ring attached to a piperidine ring . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring. The piperidine ring is a six-membered ring with one nitrogen atom .科学的研究の応用
医薬品設計における役割
“5,6-ジメチル-2-ピペリジン-4-イル-1H-ベンゾイミダゾール”の構造の一部であるピペリジンは、医薬品の設計において最も重要な合成断片の一つです . 製薬業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスおよびアルカロイドに存在します .
薬理学的応用
合成ピペリジンと天然ピペリジンの薬理学的応用については、最近の科学文献で取り上げられています . ピペリジン部分を有する潜在的な薬物の発見と生物学的評価における最新の科学的進歩について議論されました .
抗菌活性
“5,6-ジメチル-2-ピペリジン-4-イル-1H-ベンゾイミダゾール”のもう一つの成分であるベンゾイミダゾールは、多様な薬理学的活性を有することが判明しています . 一連の新規ベンゾイミダゾール誘導体の抗菌活性をスクリーニングしました .
抗真菌活性
ピペラジニルベンゾイミダゾールは、ケトコナゾールと比較して、C. アルビカンスに対して同等の抗真菌活性を示すことが報告されています .
作用機序
Target of Action
The primary targets of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole are sodium channels and Akt1/Akt2 proteins . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, while Akt1/Akt2 proteins are involved in cell survival pathways, preventing cells from undergoing apoptosis.
Mode of Action
5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole: interacts with its targets by blocking sodium channels and inhibiting Akt1/Akt2 proteins . This interaction results in the prevention of action potentials in neurons and the promotion of cell survival.
Biochemical Pathways
The compound affects the sodium channel signaling pathway and the Akt signaling pathway . The downstream effects include the inhibition of neuronal action potentials and the promotion of cell survival, respectively.
Pharmacokinetics
The ADME properties of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole The compound’s molecular weight of 22932 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole ’s action include the inhibition of action potentials in neurons and the promotion of cell survival . These effects could potentially be beneficial in the treatment of conditions such as ischemic stroke .
生化学分析
Biochemical Properties
5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. Additionally, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can bind to specific receptors on cell membranes, altering signal transduction pathways .
Cellular Effects
The effects of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis. Moreover, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can alter metabolic pathways within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. Additionally, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and differentiation .
Dosage Effects in Animal Models
The effects of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production. Additionally, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular metabolism .
Transport and Distribution
The transport and distribution of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can bind to intracellular proteins, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 5,6-Dimethyl-2-piperidin-4-yl-1H-benzimidazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
5,6-dimethyl-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZCGQUOHAEKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)


